2-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}acetamide
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Overview
Description
2-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyrimidine ring, an azetidine ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}acetamide typically involves multiple steps, starting with the preparation of the 5-fluoro-6-phenylpyrimidine precursor. This precursor is then reacted with azetidine-3-ylamine under controlled conditions to form the intermediate compound. The final step involves the introduction of the acetamide group through an amidation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}acetamide involves its interaction with specific molecular targets. The fluorinated pyrimidine ring and azetidine moiety are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
2-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}acetamide is unique due to its combination of a fluorinated pyrimidine ring and an azetidine moiety, which are not commonly found together in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-21(9-13(18)23)12-7-22(8-12)16-14(17)15(19-10-20-16)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNWNPFGGDBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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